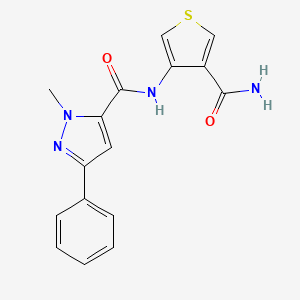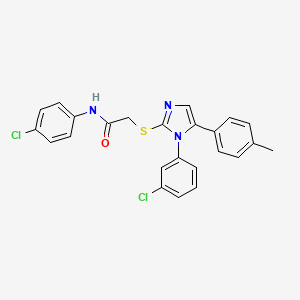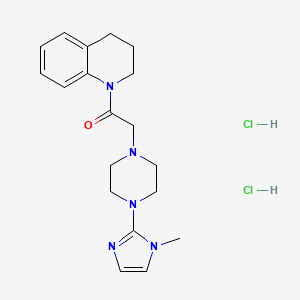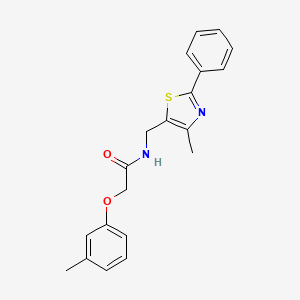![molecular formula C16H17N5O2 B2385393 3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide CAS No. 2034507-09-8](/img/structure/B2385393.png)
3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a line-angle diagram, a 3D model, or a skeletal formula.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.科学的研究の応用
Synthesis and Biological Evaluation
Research has led to the synthesis of novel compounds related to pyrazolopyrimidines, which exhibit potential anticancer and anti-inflammatory properties. For instance, a study outlined the synthesis of a novel series of pyrazolopyrimidines derivatives, demonstrating significant cytotoxic activities against cancer cell lines and inhibiting 5-lipoxygenase, an enzyme linked to inflammatory processes. This research highlights the compound's role in developing new therapeutic agents against cancer and inflammation (Rahmouni et al., 2016).
Chemical Reactivity and Mechanism Studies
Another aspect of scientific research involves understanding the chemical reactions and mechanisms underlying the formation of compounds containing the pyrazole or pyridine moieties. Studies have delved into the reactions of similar compounds, shedding light on their chemical reactivity, potential rearrangements, and the formation of new heterocyclic structures. For example, research on the reaction mechanisms of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea provides insights into the ANRORC rearrangement and the synthesis of formamides, contributing to the broader understanding of chemical synthesis pathways (Ledenyova et al., 2018).
Computational Studies and Characterization
The exploration of compounds related to "3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide" also extends to computational studies and spectroscopic characterization. These studies provide valuable information on the molecular structure, electronic properties, and potential interactions of such compounds. For instance, computational studies on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate offer insights into the compound's electronic descriptors, molecular electrostatic potential, and quantum theory of atoms in molecules, contributing to the understanding of its reactivity and potential biological activities (Singh et al., 2014).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.
将来の方向性
This involves predicting or suggesting further studies that could be done with the compound. This could be based on the current findings and the potential applications of the compound.
特性
IUPAC Name |
3,5-dimethyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-11-15(12(2)23-20-11)16(22)18-7-8-21-10-14(9-19-21)13-3-5-17-6-4-13/h3-6,9-10H,7-8H2,1-2H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOPXIRAGQBAIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

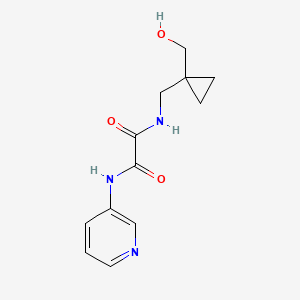
![Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2385311.png)
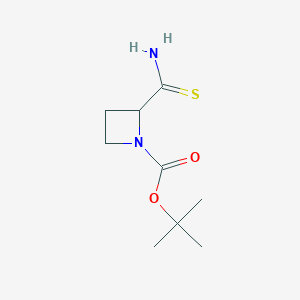
![2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/no-structure.png)
![2-[2-(2-methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid hydrochloride](/img/structure/B2385322.png)
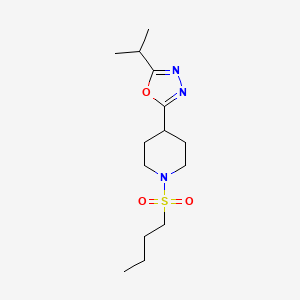
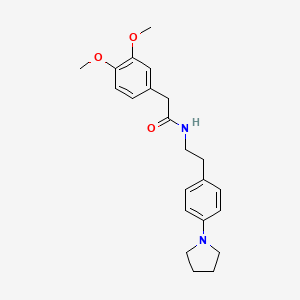
![8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2385325.png)
![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2385327.png)
![(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-4-ylprop-2-enamide](/img/structure/B2385328.png)
